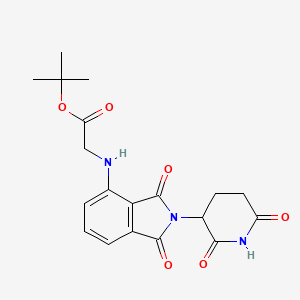
Sanguinarine (gluconate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sanguinarine (gluconate) is a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis (bloodroot), Chelidonium majus (greater celandine), and others in the Papaveraceae family . It is known for its antimicrobial, anti-inflammatory, and anticancer properties . Sanguinarine (gluconate) has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
准备方法
Synthetic Routes and Reaction Conditions
Sanguinarine (gluconate) can be synthesized through various chemical routes. One common method involves the extraction of sanguinarine from plant sources, followed by its conversion to the gluconate form. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate sanguinarine from plant material . The isolated sanguinarine is then reacted with gluconic acid under controlled conditions to form sanguinarine (gluconate) .
Industrial Production Methods
Industrial production of sanguinarine (gluconate) involves large-scale extraction from plant sources, followed by purification and conversion to the gluconate form. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
化学反应分析
Types of Reactions
Sanguinarine (gluconate) undergoes various chemical reactions, including:
Oxidation: Sanguinarine can be oxidized to form oxysanguinarine, which has different biological properties.
Reduction: Reduction of sanguinarine can lead to the formation of dihydrosanguinarine.
Substitution: Sanguinarine can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxysanguinarine.
Reduction: Dihydrosanguinarine.
Substitution: Various sanguinarine derivatives depending on the nucleophile used.
科学研究应用
Sanguinarine (gluconate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects, particularly in lung cancer and other solid tumors.
Industry: Used in the production of antimicrobial agents and as a natural pesticide.
作用机制
Sanguinarine (gluconate) exerts its effects through multiple mechanisms:
Antimicrobial Action: Inhibits the 2-ketogluconate pathway of glucose utilization in bacteria such as Pseudomonas aeruginosa, thereby interfering with bacterial metabolism and growth.
Anticancer Action: Regulates tumor-associated macrophages to prevent angiogenesis in lung cancer through the WNT/β-Catenin pathway.
相似化合物的比较
Sanguinarine (gluconate) is part of a group of quaternary benzo[c]phenanthridine alkaloids (QBAs), which include other compounds such as chelerythrine, chelidonine, and berberine . Compared to these compounds, sanguinarine (gluconate) is unique in its ability to inhibit the 2-ketogluconate pathway and its potent anticancer properties .
List of Similar Compounds
- Chelerythrine
- Chelidonine
- Berberine
属性
分子式 |
C26H25NO11 |
|---|---|
分子量 |
527.5 g/mol |
IUPAC 名称 |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C20H14NO4.C6H12O7/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-8H,9-10H2,1H3;2-5,7-11H,1H2,(H,12,13)/q+1;/p-1/t;2-,3-,4+,5-/m.1/s1 |
InChI 键 |
LUQSYLIFPGNCMW-IFWQJVLJSA-M |
手性 SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
规范 SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)

![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)







![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
